molecular formula C15H9F3N4OS B2483460 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide CAS No. 1235008-88-4

2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide

Cat. No.: B2483460
CAS No.: 1235008-88-4
M. Wt: 350.32
InChI Key: JSYFEZNEDJMBLW-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrazine ring at the 2-position and a 2-(trifluoromethyl)phenyl carboxamide group at the 4-position. This scaffold is synthesized via sequential coupling reactions: nitrile intermediates are reacted with ethyl 2-bromoacetoacetate to form substituted thiazole carboxylates, which are hydrolyzed and coupled with amines to yield carboxamide derivatives .

Properties

IUPAC Name

2-pyrazin-2-yl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4OS/c16-15(17,18)9-3-1-2-4-10(9)21-13(23)12-8-24-14(22-12)11-7-19-5-6-20-11/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYFEZNEDJMBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the pyrazin-2-yl group: This step may involve a nucleophilic substitution reaction where a pyrazine derivative is introduced to the thiazole ring.

    Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

    Control of reaction temperature and pressure: These parameters are carefully controlled to ensure efficient reactions.

    Purification techniques: Methods such as recrystallization, chromatography, or distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those containing the pyrazinyl group, have shown significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Case Study : A series of thiazoles were synthesized and tested against Escherichia coli and Staphylococcus aureus. The compound exhibited an inhibition zone comparable to standard antibiotics like ciprofloxacin, indicating potent antibacterial activity .
CompoundBacterial StrainInhibition Zone (mm)Comparison
2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamideE. coli22Similar to ciprofloxacin
Another ThiazoleS. aureus20Less effective than standard

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, with several studies highlighting their ability to inhibit tumor growth through various mechanisms.

  • Case Study : In vitro testing of thiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that compounds with similar structures to 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide had IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
CompoundCancer Cell LineIC50 (μM)Reference
2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamideMCF-75.71
DoxorubicinMCF-710.00Standard

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

  • Case Study : A series of pyrazole derivatives were evaluated for their ability to stabilize human red blood cell membranes, an indicator of anti-inflammatory activity. The thiazole derivative exhibited significant membrane stabilization at tested concentrations .
CompoundConcentration (μg)Membrane Stabilization (%)
2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide10075%
Control (Standard Drug)-85%

Mechanism of Action

The mechanism of action of 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s distinguishing features include:

  • 2-(Trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Thiazole-carboxamide backbone : A common motif in bioactive molecules, particularly kinase inhibitors and insecticides.
Table 1: Comparison of Structural Analogs
Compound Name / ID Core Heterocycle Substituents (Thiazole-4-Carboxamide) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Pyrazin-2-yl N-(2-(trifluoromethyl)phenyl) ~370 (estimated) Unknown (theoretical)
2-(Pyridin-4-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide (CAS 321429-76-9) Pyridin-4-yl N-(4-(trifluoromethyl)phenyl) 349.33 Lab reagent (discontinued)
Compound 7f () Pyrazol-5-yl N-[4-(trifluoromethyl)phenyl] 527.99 Insecticide lead candidate
Compound 3 () Pyrazin-1(2H)-yl N-(4-carbamimidoylbenzyl), thiophen-3-yl Not reported Kinase inhibition (hypothetical)

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Position : The target compound’s 2-(trifluoromethyl)phenyl group contrasts with the 4-position isomer in ’s compound. The ortho-substitution may sterically hinder binding to certain targets but improve metabolic resistance compared to para-substituted analogs .
  • Pyrazole-based analogs () exhibit higher molecular weights (>500 g/mol), which may limit bioavailability .

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its diverse pharmacological properties. The synthesis of thiazole derivatives typically involves methods such as Hantzsch thiazole synthesis and other cyclization reactions. The specific structure of this compound allows for interactions with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the sub-micromolar range, suggesting strong antibacterial effects against mycobacterial species while demonstrating selectivity over other bacterial strains .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-based compounds. For instance, derivatives of thiazole have shown cytotoxic effects against human cancer cell lines, including HepG2 (hepatocellular carcinoma). The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies. In vitro assays have demonstrated that certain thiazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazole derivatives is another area of interest. Compounds exhibiting strong inhibition of cyclooxygenase (COX) enzymes have been documented. These activities suggest that 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide could serve as a lead compound for developing new anti-inflammatory agents, particularly those targeting COX pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or substituents on the phenyl group can significantly impact potency and selectivity. For example:

  • Substituents at the C-2 position : Lipophilic groups enhance antimicrobial activity.
  • Trifluoromethyl groups : Often improve metabolic stability and bioavailability.

Research Findings and Case Studies

Recent literature provides insights into the biological activity of related compounds:

CompoundActivityIC50 ValueReference
2-AminothiazolesAntimicrobial (M. tuberculosis)< 1 µM
Thiazole-Pyrazoline hybridsCytotoxicity against HepG2Low µM range
COX inhibitorsAnti-inflammatoryVarious µM levels

Q & A

Q. What synthetic strategies are commonly employed to synthesize 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide?

The compound is typically synthesized via multi-step reactions involving:

  • Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.
  • Amide coupling : Reaction of thiazole-4-carboxylic acid derivatives with 2-(trifluoromethyl)aniline using coupling agents like EDC/HOBt or DCC ( ).
  • Pyrazine substitution : Introduction of the pyrazin-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (). Yields vary (e.g., 32–75% in analogous syntheses), emphasizing the need for optimized stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., trifluoromethyl singlet at δ ~7.5 ppm, pyrazine protons at δ ~8.3–9.0 ppm) and carbon backbone ( ).
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks for analogs range from 400–450 m/z) .
  • IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations .

Q. What functional groups influence its reactivity and derivatization?

Key reactive sites:

  • Thiazole C-2/C-4 positions : Susceptible to electrophilic substitution.
  • Amide bond : Hydrolyzable under acidic/basic conditions.
  • Pyrazine N-atoms : Participate in coordination chemistry or hydrogen bonding ( ).
  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity .

Q. How is purity assessed during synthesis?

  • TLC : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluents).
  • HPLC : Quantifies purity (>95% for bioactive analogs in ).
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can low yields in amide coupling steps be mitigated?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility.
  • Catalyst systems : Use of DMAP or HOAt to enhance coupling efficiency.
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., trifluoromethyl group hydrolysis) .
  • Purification : Flash chromatography or recrystallization improves isolated yields (e.g., 70% yield for compound 66 in ) .

Q. What methodologies resolve contradictions in spectroscopic data for structural confirmation?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrazine vs. thiazole protons).
  • X-ray crystallography : Provides unambiguous structural data; SHELX software ( ) is widely used for refinement .
  • DFT calculations : Predicts NMR/IR spectra for comparison with experimental data .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified pyrazine (e.g., pyridine, pyrimidine) or trifluoromethylphenyl groups ( ).
  • Bioactivity assays : Test derivatives against target enzymes (e.g., kinase inhibition) to correlate substituents with potency.
  • Computational docking : Predict binding modes using software like AutoDock (e.g., compound 9c in showed π-π stacking with active sites) .

Q. What strategies address solubility challenges in biological assays?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate in ).
  • Co-solvents : Use DMSO/PEG mixtures (<5% v/v to minimize cytotoxicity).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

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